REACTION_SMILES
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[Al+3:24].[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:11])[c:6]([C:7](=[O:8])[Cl:9])[cH:10]1.[Cl-:21].[Cl-:22].[Cl-:23].[Cl:25][CH2:26][Cl:27].[O:12]1[CH2:13][CH2:14][c:15]2[c:16]1[cH:17][cH:18][cH:19][cH:20]2>>[Br:1][c:2]1[cH:3][cH:4][c:5]([Cl:11])[c:6]([C:7](=[O:8])[c:19]2[cH:18][cH:17][c:16]3[c:15]([cH:20]2)[CH2:14][CH2:13][O:12]3)[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cc(Br)ccc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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c1ccc2c(c1)CCO2
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Name
|
|
Type
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product
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Smiles
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O=C(c1ccc2c(c1)CCO2)c1cc(Br)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |